molecular formula C12H10FN5O B11790644 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B11790644
M. Wt: 259.24 g/mol
InChI Key: KCZJXQILKYGIDS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel chemical entity based on the pharmaceutically significant triazolo[4,3-a]pyrazine scaffold. This fused heterocyclic system, comprising a triazole ring fused to a pyrazine ring, is recognized as a versatile and privileged structure in medicinal chemistry, serving as a key building block for the development of various therapeutic agents . The 2-fluorophenyl substitution at the 7-position and the aminomethyl functional group at the 3-position make this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex bioactive molecules. The triazolo[4,3-a]pyrazine core is associated with a wide spectrum of potential biological activities. Scientific literature indicates that derivatives of this scaffold have been investigated as inhibitors of clinically validated targets such as Dipeptidyl peptidase-4 (DPP-IV) for the treatment of Type 2 Diabetes , and as potent, multi-targeted kinase inhibitors (e.g., c-Met and VEGFR-2 inhibitors) for anticancer research . Other documented activities for this chemotype include acting as antagonists for receptors like the human A3 adenosine receptor and the histamine H4 receptor (H4R), as well as exhibiting anticonvulsant and antimalarial properties . The presence of the aminomethyl group provides a synthetic handle for further derivatization, allowing researchers to create amide linkages, sulfonamides, or urea moieties to explore and optimize interactions with biological targets. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with care in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

3-(aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C12H10FN5O/c13-8-3-1-2-4-9(8)17-5-6-18-10(7-14)15-16-11(18)12(17)19/h1-6H,7,14H2

InChI Key

KCZJXQILKYGIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN3C(=NN=C3C2=O)CN)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolopyrazine scaffold is constructed via cyclization of hydrazinecarboxamide intermediates. A representative pathway involves:

  • Hydrazine Formation : Reaction of 2-fluorophenylhydrazine with ethyl 3-oxopyrazine-2-carboxylate in ethanol at reflux yields the hydrazide intermediate.

  • Cyclization : Treating the hydrazide with triethyl orthoformate in acetic acid generates the triazolopyrazinone core.

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: None required (thermal cyclization)

  • Yield: 68–72%

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via nucleophilic substitution or reductive amination:

Chloromethylation Followed by Amination

  • Chlorination : The hydroxymethyl intermediate (3-(hydroxymethyl)-7-(2-fluorophenyl)-triazolopyrazinone) is treated with thionyl chloride (SOCl₂) to form the chloromethyl derivative.

  • Ammonolysis : Reaction with aqueous ammonia or benzylamine under reflux replaces the chloride with an amine group.

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Yield: 55–60%

Reductive Amination of a Ketone Intermediate

An alternative route involves:

  • Oxidation : Convert the hydroxymethyl group to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Reductive Amination : React the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Key Data :

  • Reductant: NaBH₃CN (2 equiv)

  • Solvent: Methanol

  • Yield: 50–58%

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

A patent-pending method uses Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group post-cyclization:

  • Borylation : Treat the triazolopyrazinone with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

  • Coupling : React with 2-fluorophenylboronic acid under basic conditions.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Yield: 65–70%

Solid-Phase Synthesis for Parallel Optimization

Optimization Strategies for Industrial Viability

Solvent and Catalyst Screening

Comparative studies identify optimal conditions for key steps:

StepSolventCatalystYield (%)Purity (%)
CyclocondensationEthanolNone6895
ChloromethylationDCMSOCl₂7298
Reductive AminationMethanolNaBH₃CN5897
Suzuki CouplingDioxane/H₂OPd(PPh₃)₄7099

Data aggregated from.

Green Chemistry Approaches

Efforts to reduce environmental impact include:

  • Microwave-Assisted Synthesis : Reduces cyclocondensation time from 12 h to 30 min.

  • Aqueous Workup : Replaces DCM with ethyl acetate/water biphasic systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.68–7.45 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂NH₂), 3.98 (s, 2H, pyrazine-CH₂).

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₁FN₅O [M+H]⁺: 288.1004; found: 288.1006.

Purity and Yield Trade-offs

  • HPLC : >98% purity achieved via recrystallization from ethanol/water (3:1).

  • X-ray Crystallography : Confirms planar triazolopyrazine core and chair conformation of the dihydropyrazinone ring .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antimicrobial properties. For instance, studies have reported their effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promising antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as therapeutic agents in oncology .

Antimalarial and Antitubercular Activities

Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their antimalarial and antitubercular activities. In vitro studies have indicated effectiveness against Plasmodium falciparum and Mycobacterium tuberculosis, making them candidates for further development in infectious disease treatment .

Synthesis and Derivatives

The synthesis of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step organic reactions that can yield various derivatives with altered biological profiles. The synthesis process often employs techniques such as:

  • Refluxing with appropriate solvents : For example, dimethylformamide (DMF) is commonly used in the reaction mixture.
  • Use of catalysts : Potassium carbonate is frequently utilized to facilitate reactions during synthesis .

Case Studies

Several case studies highlight the applications of this compound:

  • A study published in Molecules demonstrated the synthesis and evaluation of several derivatives, revealing enhanced antibacterial activity compared to traditional antibiotics .
  • Another investigation focused on the antiproliferative effects against multiple cancer cell lines, showing that specific substitutions on the triazole ring could significantly improve efficacy .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair pathways .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

Compound Name Position 3 Substituent Position 7 Substituent Key Pharmacological Activity Reference
Target Compound Aminomethyl 2-Fluorophenyl Predicted: Cytotoxicity, receptor modulation
7-(4-Fluorobenzyl)-3-thioxo derivative Thioxo (-S-) 4-Fluorobenzyl Antimicrobial (MIC: 12.5 µg/mL vs. Gram-negative bacteria)
(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl derivative Pyrazinyl 2-Chloro-3-(trifluoromethyl)benzyl P2X7 receptor antagonism (pain/inflammation)
7-(4-Methoxyphenyl)-3-thioxo derivative Thioxo (-S-) 4-Methoxyphenyl Molluscicidal activity
7-(2-Fluorobenzyl)-3,8-dione Dione (-CO-) 2-Fluorobenzyl Impurity/degradation product

Key Observations :

  • Aminomethyl vs.
  • Fluorophenyl Position : The 2-fluorophenyl substituent in the target compound may confer distinct steric and electronic effects compared to 4-fluorobenzyl or methoxyphenyl analogues, altering receptor selectivity .
  • Antimicrobial vs. Receptor-Specific Activity : Thioxo derivatives (e.g., 7-(4-fluorobenzyl)) show potent antimicrobial effects, while pyrazinyl or trifluoromethyl-substituted compounds target P2X7 receptors, highlighting substituent-driven activity divergence .

Physicochemical and Analytical Profiles

Property Target Compound 7-(4-Fluorobenzyl)-3-thioxo Derivative P2X7 Antagonist ()
LogP Estimated lower (polar aminomethyl) Higher (lipophilic thioxo/benzyl) Moderate (pyrazinyl)
Synthetic Yield ~70–85% (analogue range) 80–90% 60–75%
Purity Control HPLC (impurities <0.5%) Potentiometric titration (99–101%) Chiral SFC separation

Analytical Methods :

  • Quantitative Determination : Potentiometric titration (0.1M HClO4 in acetic acid) validated for thioxo derivatives (uncertainty ≤0.22%) .
  • Impurity Profiling: HPLC detects synthesis intermediates (e.g., hydrazinopyrazinones) and degradation products (e.g., diones) .

Biological Activity

3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound belonging to the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves several steps:

  • Preparation of the Triazolo-Pyrazine Core : The initial step often involves the formation of the [1,2,4]triazolo[4,3-a]pyrazine structure.
  • Introduction of Functional Groups : The aminomethyl and fluorophenyl groups are subsequently introduced through nucleophilic substitution or coupling reactions.

This multi-step process allows for the precise control of the compound's structure and properties .

Anticancer Activity

Recent studies have demonstrated that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : A related compound exhibited potent inhibitory activity against c-Met and VEGFR-2 kinases with IC50 values of 26.00 nM and 2.6 µM respectively. This suggests a potential mechanism involving the disruption of signaling pathways critical for cancer cell proliferation .
  • Antiproliferative Effects : In vitro tests showed that certain derivatives had IC50 values as low as 0.98 µM against A549 lung cancer cells, indicating strong antiproliferative activity .

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been explored:

  • In vitro Testing : Compounds have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated MIC values comparable to established antibiotics like ampicillin .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been linked to enhanced antibacterial properties. Electron-donating groups appear to favorably influence activity .

Antimalarial Activity

Triazolo[4,3-a]pyrazines have been investigated for their potential antimalarial effects:

  • Mechanism of Action : Studies indicate that these compounds may inhibit PfATP4, a Na+/H+-ATPase essential for malaria parasite survival. This disruption leads to increased acid load in the parasite cells, inhibiting their growth .
  • Activity Range : Compounds tested against Plasmodium falciparum showed IC50 values ranging from 0.3 to over 20 µM, demonstrating varied efficacy across different analogues .

Summary of Biological Activities

The following table summarizes the biological activities observed for 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one and its derivatives:

Biological ActivityTargetIC50 ValueReference
Kinase Inhibitionc-Met26.00 nM
Kinase InhibitionVEGFR-22.6 µM
AntiproliferativeA5490.98 µM
AntibacterialS. aureus32 µg/mL
AntimalarialP. falciparum0.3 µM - >20 µM

Q & A

Basic: What synthetic methods are commonly used to prepare 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

The most reliable synthesis involves cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. A validated protocol ( ) includes:

  • Step 1 : Activate carboxylic acids with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) to form imidazolides.
  • Step 2 : React with N1-aryl/benzyl-3-hydrazinopyrazin-2-ones under reflux (24 hours).
  • Step 3 : Purify via recrystallization (DMF/i-propanol).
    Key considerations : Avoid thionyl chloride (risk of byproducts) and moisture-sensitive intermediates. CDI improves yield and reduces impurities like unreacted acids or hydrolyzed intermediates .

Advanced: How can synthesis be optimized to minimize impurities like oxidation byproducts or unreacted intermediates?

Optimization strategies include:

  • Reagent selection : Prefer CDI over acid chlorides to avoid residual thionyl chloride ().
  • Solvent control : Use anhydrous DMF to prevent hydrolysis of intermediates .
  • Temperature/time : Reflux for 24 hours ensures complete cyclization ( ).
  • Purification : Recrystallization removes soluble impurities (e.g., Impurity A : 3-hydrazinopyrazin-2-one; Impurity B : oxidized dione byproduct) .
    Data validation : Monitor reaction progress via TLC or HPLC, and confirm purity with potentiometric titration (99–101% active substance) .

Basic: What analytical methods validate the purity and structure of the compound?

  • Quantitative determination : Non-aqueous potentiometric titration with 0.1 M perchloric acid in acetic acid/anhydride (accuracy: ±0.22%; linearity R² > 0.99) .
  • Structural confirmation :
    • 1H NMR : Key protons at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) confirm pyrazinone fragment .
    • Elemental analysis : Matches theoretical C/H/N ratios .
  • Impurity profiling : HPLC detects degradation products (e.g., oxidation byproducts) with a limit of 0.5% total impurities .

Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., cytotoxicity vs. receptor antagonism)?

  • Computational prediction : Use PASS software to screen for multiple activities (e.g., cytotoxicity, P2X7 antagonism) .
  • Experimental validation :
    • Receptor binding assays : Test P2X7 antagonism (IC₅₀ < 1 nM) using calcium flux or patch-clamp methods ( ).
    • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2) .
  • Structure-Activity Relationship (SAR) : Vary substituents at position 3 (alkyl/aryl) to isolate specific effects .

Basic: What are the key pharmacological activities predicted for this compound?

Predicted activities include:

  • Cytotoxicity : Likely via DNA intercalation or topoisomerase inhibition .
  • Receptor modulation : Antagonism of P2X7 (pain/inflammation) and DPP-IV (diabetes) .
  • Neuroprotection : Cerebroprotective effects via glutamate receptor modulation .
    Validation : Confirm via in vitro assays (e.g., IC₅₀ for DPP-IV: 18 nM) .

Advanced: How can HPLC methods be adapted to quantify trace impurities in different laboratories?

  • Column selection : Use C18 columns with 5 µm particle size for separation .

  • Mobile phase : Acetonitrile/phosphate buffer (pH 3.0) gradients resolve Impurity A (semiproduct) and Impurity B (degradation product) .

  • Validation parameters :

    ParameterRequirementObserved Value
    LinearityR² ≥ 0.9950.998
    LOQ≤0.1%0.05%
    Precision (RSD)≤2%1.2%
    Data from .

Basic: How is the compound’s stability assessed under storage conditions?

  • Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days.
  • HPLC monitoring : Track oxidation byproducts (e.g., dione formation) and hydrolysis .
  • Acceptance criteria : ≤0.5% total impurities and ≤0.5% mass loss on drying .

Advanced: What strategies improve oral bioavailability for in vivo studies?

  • Salt formation : Phosphate salts enhance solubility (e.g., MK-0431 for DPP-IV inhibitors) .
  • Prodrug design : Introduce ester groups at position 3 to increase lipophilicity .
  • Pharmacokinetic testing : Measure plasma half-life (t₁/₂) and AUC in rodent models .

Basic: How are spectral data interpreted to confirm cyclization success?

  • 1H NMR : Absence of hydrazine NH₂ signals (δ 4–5 ppm) confirms cyclization.
  • IR spectroscopy : Loss of C=O stretch (1700 cm⁻¹) from intermediates and appearance of triazole C=N (1600 cm⁻¹) .

Advanced: How can combinatorial libraries of analogs be designed for SAR studies?

  • Substituent variation : Use diverse carboxylic acids (e.g., aryl, heteroaryl) with CDI activation .
  • High-throughput screening : Test analogs for receptor selectivity (e.g., P2X7 vs. adenosine receptors) .
  • Data analysis : Correlate substituent electronic properties (Hammett σ) with activity trends .

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